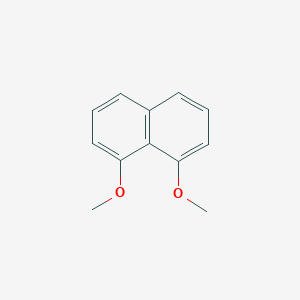

1,8-Dimethoxynaphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,8-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-3-5-9-6-4-8-11(14-2)12(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPDMEIIZPOYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398459 | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-66-8 | |

| Record name | 1,8-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,8-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,8-Dimethoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dimethoxynaphthalene is an aromatic organic compound belonging to the family of dimethoxynaphthalenes. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications in research and drug development. The strategic placement of the two methoxy groups on the naphthalene core imparts unique electronic and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

Core Properties and Data

1,8-Dimethoxynaphthalene is identifiable by the CAS number 10075-66-8 .[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 10075-66-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Melting Point | 160-161 °C | [] |

| Boiling Point | 311.198 °C at 760 mmHg | [] |

| Density | 1.097 g/cm³ | [] |

| Appearance | Solid | |

| Solubility | Data not readily available | |

| XLogP3-AA | 3.1 | [1] |

Synthesis of 1,8-Dimethoxynaphthalene

The most common and efficient method for the synthesis of 1,8-dimethoxynaphthalene is through the Williamson ether synthesis, starting from 1,8-dihydroxynaphthalene. This reaction involves the deprotonation of the hydroxyl groups by a base, followed by nucleophilic substitution with a methylating agent. A detailed experimental protocol, adapted from a similar procedure for the synthesis of 1,6-dimethoxynaphthalene, is provided below.[3]

Experimental Protocol: O-methylation of 1,8-Dihydroxynaphthalene

Materials:

-

1,8-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium dithionite (Na₂S₂O₄) (as an antioxidant, optional)

-

Ethanol

-

Water

-

Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 1,8-dihydroxynaphthalene (1 equivalent) in ethanol under a nitrogen atmosphere. A small amount of sodium dithionite can be added to prevent oxidation.

-

Addition of Methylating Agent: To this solution, add dimethyl sulfate (2.2-2.4 equivalents).

-

Base Addition: Prepare an aqueous solution of sodium hydroxide. Slowly add the NaOH solution dropwise to the reaction mixture over a period of 60-90 minutes while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Isolation and Purification: Filter the precipitate and wash it with water. The crude 1,8-dimethoxynaphthalene can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Drying: Dry the purified product under vacuum to obtain pure 1,8-dimethoxynaphthalene.

Logical Workflow for the Synthesis:

Caption: Synthetic workflow for 1,8-Dimethoxynaphthalene.

Applications in Research and Drug Development

While direct biological applications of 1,8-dimethoxynaphthalene are not extensively documented, its primary role in the scientific community is as a crucial chemical intermediate and a molecular scaffold for the synthesis of more complex and biologically active molecules.

As a Building Block for Bioactive Molecules

The 1,8-disubstituted naphthalene core is a structural motif found in various compounds with interesting biological properties. 1,8-Dimethoxynaphthalene serves as a readily available starting material for the elaboration of this scaffold. For instance, it has been used as a precursor in the synthesis of 1,8-dihydroxy-3-methylnaphthalene, a key intermediate for various biologically active compounds.[4]

Furthermore, the general naphthalene scaffold is widely recognized in medicinal chemistry for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of novel naphthalene derivatives is an active area of research.[5] Molecules incorporating a 1,8-disubstituted naphthalene core, derived from precursors like 1,8-dihydroxynaphthalene, have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]

The synthesis of these complex molecules often involves a series of chemical transformations where the methoxy groups of 1,8-dimethoxynaphthalene can be either retained or further functionalized, highlighting its versatility as a starting material.

Conceptual Pathway for Application in Drug Discovery:

Caption: Role in the drug discovery process.

Conclusion

1,8-Dimethoxynaphthalene is a valuable chemical compound with well-defined properties and a straightforward synthetic route. While it may not possess significant biological activity on its own, its importance lies in its role as a versatile building block in organic synthesis. For researchers and professionals in drug development, 1,8-dimethoxynaphthalene represents a key starting point for the construction of novel and complex molecules with potential therapeutic applications, particularly in the design of compounds targeting specific biological pathways. Further exploration of derivatives based on the 1,8-dimethoxynaphthalene scaffold holds promise for the discovery of new therapeutic agents.

References

Synthesis of 1,8-Dimethoxynaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,8-dimethoxynaphthalene from 1,8-dihydroxynaphthalene. The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and validation of the target compound.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of 1,8-dimethoxynaphthalene from 1,8-dihydroxynaphthalene is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl groups of 1,8-dihydroxynaphthalene by a base to form a more nucleophilic dianion. This is followed by the nucleophilic attack of the resulting alkoxide ions on a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, to yield the desired 1,8-dimethoxynaphthalene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,8-dimethoxynaphthalene. The data is based on an analogous, high-yielding synthesis of 1,6-dimethoxynaphthalene from 1,6-dihydroxynaphthalene, and similar outcomes are anticipated for the 1,8-isomer.[1]

| Parameter | Value | Reference |

| Starting Material | 1,8-Dihydroxynaphthalene | - |

| Methylating Agent | Dimethyl Sulfate (DMS) | [1] |

| Base | Sodium Hydroxide (NaOH) | [1] |

| Solvent | Ethanol | [1] |

| Molar Ratio (Substrate:DMS:NaOH) | 1 : 2.4 : 2.64 | [1] |

| Reaction Temperature | 45-60 °C | [1] |

| Reaction Time | 2.5 - 3.5 hours | [1] |

| Expected Yield | >95% | [1] |

| Expected Purity | >98% | [1] |

Detailed Experimental Protocols

Two primary protocols for the methylation of dihydroxynaphthalenes are presented below. Protocol 1, using dimethyl sulfate, is adapted from a highly efficient synthesis of the analogous 1,6-dimethoxynaphthalene.[1] Protocol 2 offers an alternative method using methyl iodide and potassium carbonate.[2][3][4]

Protocol 1: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol is adapted from a procedure for the synthesis of 1,6-dimethoxynaphthalene.[1]

Materials:

-

1,8-Dihydroxynaphthalene

-

Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,8-dihydroxynaphthalene (1 equivalent) and dimethyl sulfate (2.4 equivalents) in ethanol under a nitrogen atmosphere.

-

Heat the solution to 45 °C with stirring.

-

Slowly add a 4 M aqueous solution of sodium hydroxide (2.64 equivalents) to the reaction mixture over a period of 90 minutes using the dropping funnel.

-

After the addition is complete, increase the temperature to 60 °C and continue stirring for an additional 60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,8-dimethoxynaphthalene.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Methylation using Methyl Iodide and Potassium Carbonate

This protocol provides an alternative method for methylation.[2][3][4]

Materials:

-

1,8-Dihydroxynaphthalene

-

Methyl Iodide (MeI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stirrer and equipped with a reflux condenser, add 1,8-dihydroxynaphthalene (1 equivalent) and anhydrous potassium carbonate (excess, e.g., 4-5 equivalents).

-

Add dry acetone or DMF as the solvent.

-

Add methyl iodide (excess, e.g., 4-5 equivalents) to the suspension.

-

If using acetone, heat the mixture to reflux and maintain for 24-48 hours. If using DMF, the reaction can often proceed at room temperature overnight.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter off the potassium carbonate and wash the solid with the solvent used in the reaction.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Visualization of Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the synthesis process, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of 1,8-dimethoxynaphthalene.

Caption: Simplified reaction mechanism for the Williamson ether synthesis.

Characterization of 1,8-Dimethoxynaphthalene

The synthesized 1,8-dimethoxynaphthalene should be characterized to confirm its identity and purity.

Physical Properties:

-

Molecular Formula: C₁₂H₁₂O₂

-

Molecular Weight: 188.22 g/mol [5]

Spectroscopic Data: While a fully assigned spectrum for 1,8-dimethoxynaphthalene is not readily available in the searched literature, analogous data for similar naphthalene derivatives can be used for comparison.[6][7] The expected NMR data would be:

-

¹H NMR: Signals corresponding to the methoxy protons would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would appear as a series of multiplets in the range of 7.0-8.0 ppm.

-

¹³C NMR: The methoxy carbons would show a signal around 55-60 ppm. The aromatic carbons would appear in the region of 105-160 ppm.[5]

-

Mass Spectrometry (GC-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 188.[5]

Purification and Analysis:

-

Recrystallization: Effective for obtaining high-purity crystalline material. A mixture of ethanol and water is a common solvent system for recrystallizing naphthalene derivatives.[8]

-

Column Chromatography: Useful for separating the product from unreacted starting material and byproducts. A silica gel stationary phase with a mobile phase of hexane and ethyl acetate is a typical system.[8]

-

Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the final product.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,8-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dimethoxynaphthalene is a disubstituted naphthalene derivative characterized by significant steric strain due to the proximity of the two methoxy groups at the peri positions. This technical guide provides a comprehensive analysis of its molecular structure and conformational preferences. In the absence of a publicly available crystal structure for 1,8-dimethoxynaphthalene, this guide synthesizes data from computational studies and experimental findings for structurally related compounds to predict its geometric parameters and conformational dynamics. Methodologies for experimental and computational conformational analysis are detailed, providing a framework for further investigation.

Introduction

The conformational landscape of substituted naphthalenes is of significant interest in medicinal chemistry and materials science, as the three-dimensional structure dictates molecular interactions and properties. In 1,8-disubstituted naphthalenes, the close proximity of the substituents leads to significant steric hindrance, often resulting in a distorted, non-planar naphthalene core. This guide focuses on 1,8-dimethoxynaphthalene, exploring its probable molecular structure and the rotational dynamics of its methoxy groups.

Predicted Molecular Structure and Conformation

Due to steric repulsion between the two methoxy groups at the 1 and 8 positions, 1,8-dimethoxynaphthalene is expected to adopt a conformation that minimizes this interaction. This is primarily achieved through out-of-plane distortion of the naphthalene ring and rotation of the methoxy groups.

Computational studies on the closely related 1-methoxynaphthalene have identified planar cis and trans conformers, with the trans conformer being more stable. However, in 1,8-dimethoxynaphthalene, the presence of the second methoxy group prevents a simple planar conformation. It is anticipated that the two methoxy groups will orient themselves in a "splayed" or anti-conformation to relieve steric strain. This distortion from planarity is a known characteristic of 1,8-disubstituted naphthalenes. For instance, X-ray crystallographic analysis of 1,8-dibenzoyl-2,7-dimethoxynaphthalene reveals significant distortion of the naphthalene core to accommodate the bulky peri-substituents.[1]

Comparative Structural Data of Related Naphthalene Derivatives

To provide a quantitative basis for the expected structure of 1,8-dimethoxynaphthalene, the following table summarizes key structural parameters from computational and X-ray diffraction studies of related molecules.

| Compound | Method | Key Bond Lengths (Å) | Key Bond Angles (°) | Key Torsion Angles (°) | Reference |

| 1,8-Dimethylnaphthalene | Neutron Diffraction | C(1)-C(9) = 1.424, C(8)-C(9) = 1.424, C(1)-C(10) = 1.510, C(8)-C(11) = 1.510 | C(2)-C(1)-C(9) = 122.5, C(7)-C(8)-C(9) = 122.4 | C(2)-C(1)-C(10)-H(10A) = 60.0, C(7)-C(8)-C(11)-H(11A) = 60.0 | [2] |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | X-ray Diffraction | C(1)-C(7) = 1.505, C(8)-C(15) = 1.505, C(2)-O(2) = 1.363 | - | - | [1] |

| 1-Methoxynaphthalene (trans conformer) | Ab initio Calculation | - | - | C(2)-C(1)-O-CH3 = 180.0 | [3] |

| 1-Methoxynaphthalene (cis conformer) | Ab initio Calculation | - | - | C(2)-C(1)-O-CH3 = 0.0 | [3] |

Conformational Dynamics and Rotational Barriers

The rotation of the methoxy groups around the C(aryl)-O bond is a key conformational process in 1,8-dimethoxynaphthalene. The energy barrier for this rotation is influenced by steric hindrance and electronic effects. Computational studies on similar systems can provide an estimate of these barriers.

Computationally Predicted Rotational Energy Barriers

The following table presents calculated rotational energy barriers for related molecules, which can serve as a reference for estimating the conformational flexibility of 1,8-dimethoxynaphthalene.

| Molecule | Computational Method | Basis Set | Rotational Barrier (kcal/mol) | Reference |

| 1-Methoxynaphthalene | Ab initio | 6-31G(d,p) | ~2.5 | [3] |

| 1,8-Dimethylnaphthalene | Ab initio | - | 0.6 - 3.4 (for methyl rotation) | [2] |

It is expected that the rotational barrier for the methoxy groups in 1,8-dimethoxynaphthalene will be significantly higher than in 1-methoxynaphthalene due to the steric clash between the two groups.

Experimental Protocols for Conformational Analysis

The conformational properties of 1,8-dimethoxynaphthalene can be investigated using a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state conformation of a molecule.

Objective: To determine the precise three-dimensional structure of 1,8-dimethoxynaphthalene in the crystalline state.

Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[4]

Objective: To determine the solution-state conformation and measure the rotational barriers of the methoxy groups.

Methodology:

-

Sample Preparation: A solution of 1,8-dimethoxynaphthalene is prepared in a suitable deuterated solvent.

-

1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR, as well as 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY can provide information about through-space proximity of protons, which is crucial for determining the relative orientation of the methoxy groups and the naphthalene core.

-

Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures. Changes in the spectra, such as the coalescence of signals, can be used to determine the rate of conformational exchange and calculate the rotational energy barrier (ΔG‡).

Computational Chemistry Protocols

Computational methods are invaluable for exploring the potential energy surface of a molecule and predicting its stable conformers and the energy barriers between them.

Objective: To calculate the geometric parameters, relative energies of different conformers, and the rotational barrier of the methoxy groups.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This can be done using molecular mechanics force fields.

-

Quantum Mechanical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or ab initio methods, to obtain accurate structures and relative energies.

-

Transition State Calculation: To determine the rotational barrier, the transition state for the rotation of a methoxy group is located and its energy is calculated. The difference in energy between the ground state and the transition state gives the rotational barrier.

Conclusion

References

spectroscopic data of 1,8-Dimethoxynaphthalene (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of 1,8-Dimethylnaphthalene

This technical guide provides an in-depth analysis of the spectroscopic data for 1,8-dimethylnaphthalene, catering to researchers, scientists, and professionals in the field of drug development. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,8-dimethylnaphthalene, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 1,8-Dimethylnaphthalene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |

| 7.657 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |

| 7.277 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |

| 7.238 | m | 2H | - | Aromatic H | CDCl₃ | 399.65 MHz |

| 2.923 | s | 6H | - | -CH₃ | CDCl₃ | 399.65 MHz |

| 7.543 | m | 2H | J(B,C) = 8.0 | Aromatic H | CCl₄ | 300 MHz |

| 7.182 | m | 2H | J(A,B) = 7.0 | Aromatic H | CCl₄ | 300 MHz |

| 7.128 | m | 2H | J(A,C) = 1.8 | Aromatic H | CCl₄ | 300 MHz |

| 2.907 | s | 6H | - | -CH₃ | CCl₄ | 300 MHz |

Table 2: ¹³C NMR Spectroscopic Data for 1,8-Dimethylnaphthalene

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 134.4 | Aromatic C | CDCl₃ | - |

| 132.0 | Aromatic C | CDCl₃ | - |

| 128.0 | Aromatic C | CDCl₃ | - |

| 125.8 | Aromatic C | CDCl₃ | - |

| 124.8 | Aromatic C | CDCl₃ | - |

| 20.0 | -CH₃ | CDCl₃ | - |

Table 3: Infrared (IR) Spectroscopy Data for 1,8-Dimethylnaphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2850 | Strong | C-H stretch (aromatic and aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1450 - 1370 | Medium | C-H bending (aliphatic) |

| 830 - 740 | Strong | C-H out-of-plane bending (aromatic) |

Table 4: Mass Spectrometry (MS) Data for 1,8-Dimethylnaphthalene [1][2]

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular ion) |

| 141 | ~55 | [M-CH₃]⁺ |

| 155 | ~25 | [M-H]⁺ |

| 128 | ~10 | [M-C₂H₄]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 1,8-dimethylnaphthalene (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Instrumentation : The prepared NMR tube is placed into the probe of a high-field NMR spectrometer (e.g., 300 MHz or 400 MHz).

-

Data Acquisition :

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.

-

¹H NMR : A standard one-pulse experiment is executed. Key acquisition parameters include the number of scans, pulse width, acquisition time, and relaxation delay.

-

¹³C NMR : Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like 1,8-dimethylnaphthalene, one of the following methods is typically used:

-

KBr Pellet : A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Nujol Mull : The sample is ground to a fine paste with a mineral oil (Nujol). This mull is then placed between two salt plates (e.g., NaCl or KBr).

-

Thin Film from Solution : The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Instrumentation : The prepared sample is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A beam of infrared radiation is passed through the sample. The detector measures the amount of light transmitted at different wavenumbers. An interferogram is generated, which is then mathematically converted into a spectrum by a Fourier transform. A background spectrum (of the KBr pellet holder or salt plates) is typically recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (in cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of the 1,8-dimethylnaphthalene sample is introduced into the mass spectrometer. For a volatile solid, this is often done using a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

-

Ionization : The sample molecules are ionized, most commonly using Electron Ionization (EI). In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺). This high energy often causes the molecular ion to fragment.

-

Mass Analysis : The resulting ions (the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1,8-dimethylnaphthalene.

References

Solubility Profile of 1,8-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,8-Dimethoxynaphthalene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on chemical principles and data for analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided, enabling researchers to ascertain precise quantitative data as required for their specific applications.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. 1,8-Dimethoxynaphthalene, with its naphthalene core, is a largely non-polar, aromatic compound. The two methoxy groups introduce a slight degree of polarity. Therefore, it is expected to exhibit higher solubility in non-polar or moderately polar organic solvents and lower solubility in highly polar solvents.

Qualitative Solubility Assessment

Table 1: Predicted Qualitative Solubility of 1,8-Dimethoxynaphthalene in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | High | As a non-polar hydrocarbon, hexane is expected to effectively solvate the non-polar naphthalene core of 1,8-Dimethoxynaphthalene. |

| Toluene | Non-polar, Aromatic | Very High | Toluene, being an aromatic and non-polar solvent, is anticipated to have strong interactions with the aromatic system of 1,8-Dimethoxynaphthalene, leading to high solubility. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Ethyl acetate possesses both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good solvent for compounds with mixed polarity like 1,8-Dimethoxynaphthalene. |

| Acetone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent. While it can dissolve a range of compounds, the largely non-polar nature of 1,8-Dimethoxynaphthalene may limit its solubility compared to less polar solvents. |

| Ethanol | Polar Protic | Low to Moderate | The polarity of ethanol and its ability to hydrogen bond may not be ideal for solvating the non-polar 1,8-Dimethoxynaphthalene. |

| Methanol | Polar Protic | Low | Methanol is a highly polar protic solvent, and its strong hydrogen bonding network is not conducive to dissolving a predominantly non-polar molecule like 1,8-Dimethoxynaphthalene. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of 1,8-Dimethoxynaphthalene in a specific organic solvent at a controlled temperature.

Materials:

-

1,8-Dimethoxynaphthalene (solid)

-

Selected organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 1,8-Dimethoxynaphthalene to a series of vials. The exact amount should be more than what is expected to dissolve.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This can be achieved using a vortex mixer at regular intervals or a magnetic stirrer.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable column and mobile phase).

-

Determine the concentration of 1,8-Dimethoxynaphthalene in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 1,8-Dimethoxynaphthalene.

Conclusion

While specific, publicly available quantitative solubility data for 1,8-Dimethoxynaphthalene is scarce, a qualitative understanding of its behavior in common organic solvents can be derived from its chemical structure. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with 1,8-Dimethoxynaphthalene, enabling informed solvent selection and the generation of accurate solubility data.

Theoretical and Computational Insights into 1,8-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dimethoxynaphthalene is a peri-disubstituted naphthalene derivative of significant interest due to the profound steric and electronic interactions between its methoxy groups. These interactions dictate its conformation, reactivity, and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of 1,8-dimethoxynaphthalene. In the absence of extensive experimental data for this specific molecule, this guide draws upon established computational protocols for analogous peri-disubstituted naphthalenes to present a robust framework for its study. The content herein is intended to equip researchers with the necessary theoretical background and practical computational approaches for in-depth analysis of 1,8-dimethoxynaphthalene and related compounds.

Introduction

The unique geometry of the naphthalene scaffold, when substituted at the 1 and 8 positions, forces the substituents into close proximity, leading to significant through-space interactions. In 1,8-dimethoxynaphthalene, the two methoxy groups are compelled to interact, which can lead to distortion of the naphthalene plane, unusual bond angles, and a unique electronic environment. Understanding these intramolecular forces is crucial for predicting the molecule's behavior and for designing novel derivatives with tailored properties.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating such sterically crowded systems.[1] It allows for the detailed exploration of the potential energy surface, prediction of stable conformers, and calculation of a wide range of molecular properties that can be correlated with experimental observations.

This guide will detail the standard computational workflows, present anticipated quantitative data in structured tables, and provide visualizations to clarify the complex relationships governing the structure and properties of 1,8-dimethoxynaphthalene.

Computational Methodology

The theoretical investigation of 1,8-dimethoxynaphthalene typically involves a multi-step computational protocol designed to accurately model its geometry and electronic structure.

Experimental Protocols: A Homologous Approach

While specific experimental protocols for the synthesis and detailed characterization of 1,8-dimethoxynaphthalene are not widely published, methodologies for similar compounds, such as the synthesis of 1,8-dimethylnaphthalene-D12 through catalytic hydrogen-deuterium exchange, provide a template for potential synthetic routes.[2] Characterization would follow standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural elucidation. For computational validation, experimental chemical shifts would be recorded in a suitable deuterated solvent (e.g., CDCl₃).[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive solid-state geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for benchmarking computational models.

-

Vibrational Spectroscopy: FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule. These experimental spectra can be compared with computationally predicted frequencies.[4]

Computational Protocol: Density Functional Theory (DFT)

A typical DFT-based investigation of 1,8-dimethoxynaphthalene would proceed as follows:

-

Initial Structure Generation: A 3D model of 1,8-dimethoxynaphthalene is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers arising from the rotation of the methoxy groups.

-

Geometry Optimization: The identified conformers are subjected to full geometry optimization to locate the stationary points on the potential energy surface. A popular and reliable method for this is the B3LYP functional with a 6-31G* or larger basis set.[4]

-

Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). These calculations also yield predicted IR and Raman spectra.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) and potentially a different functional.

-

Population Analysis and Electronic Properties: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be employed to investigate the nature of the intramolecular interactions, charge distribution, and orbital overlaps.

-

NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which can be directly compared to experimental data.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from a computational study of 1,8-dimethoxynaphthalene, based on typical values for peri-disubstituted naphthalenes.

Table 1: Predicted Geometrical Parameters for 1,8-Dimethoxynaphthalene

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C9 | 1.42 |

| C8-C9 | 1.42 |

| C1-O | 1.37 |

| O-C(methyl) | 1.43 |

| Bond Angles (°) ** | |

| C2-C1-O | 118.0 |

| C9-C1-O | 122.0 |

| C1-O-C(methyl) | 117.5 |

| Dihedral Angles (°) ** | |

| C2-C1-O-C(methyl) | 85.0 |

| C9-C1-O-C(methyl) | -95.0 |

Table 2: Predicted Spectroscopic Data for 1,8-Dimethoxynaphthalene

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm, relative to TMS) | |

| H2/H7 | 7.45 |

| H3/H6 | 7.30 |

| H4/H5 | 7.85 |

| O-CH₃ | 4.10 |

| ¹³C NMR Chemical Shifts (ppm, relative to TMS) | |

| C1/C8 | 155.0 |

| C2/C7 | 115.0 |

| C3/C6 | 127.0 |

| C4/C5 | 122.0 |

| C9/C10 | 135.0 |

| O-CH₃ | 56.0 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (methyl) | 2900-3000 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch | 1200-1250 |

Visualizations

Visual representations are essential for understanding the complex spatial and electronic relationships in 1,8-dimethoxynaphthalene.

References

- 1. Chalcogen controlled redox behaviour in peri-substituted S, Se and Te naphthalene derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. FTIR, FTR Spectral Analysis and DFT Calculations of 1, 8-Dimethyl Naphthalene | Scientific.Net [scientific.net]

The Dawn of Peri-Substitution: A Technical Chronicle of 1,8-Substituted Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and rich history of 1,8-substituted naphthalenes, a class of compounds that has significantly impacted organic chemistry, particularly through the development of non-nucleophilic strong bases. We will explore the early synthetic routes to key precursors and culminate in the seminal work that introduced the world to the concept of "proton sponges."

Early Forays into Naphthalene Chemistry: The Synthesis of 1,8-Dinitronaphthalene

The story of 1,8-substituted naphthalenes begins with the exploration of naphthalene nitration in the late 19th and early 20th centuries. The direct nitration of naphthalene was found to yield a mixture of isomers, with the 1,5- and 1,8-dinitronaphthalene congeners being significant products. The separation of these isomers posed a considerable challenge to early chemists.

One of the key early advancements in obtaining 1,8-dinitronaphthalene in a more controlled manner involved the nitration of 1-nitronaphthalene. This two-step process provided a more reliable, albeit still mixed, route to the desired 1,8-disubstituted product.

Quantitative Data for Historical Synthesis of 1,8-Dinitronaphthalene

| Parameter | Value | Reference |

| Starting Material | 1-Nitronaphthalene | Vesely and Dvorak (1923) |

| Nitrating Agent | Nitric acid in sulfuric acid | Vesely and Dvorak (1923) |

| Reaction Temperature | Not specified | Vesely and Dvorak (1923) |

| Product | Mixture of 1,5- and 1,8-dinitronaphthalene | Vesely and Dvorak (1923) |

| Melting Point of 1,8-Dinitronaphthalene | 170-171 °C | Vesely and Dvorak (1923) |

Experimental Protocol: Nitration of 1-Nitronaphthalene (Adapted from early 20th-century methods)

Materials:

-

1-Nitronaphthalene

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

Concentrated Nitric Acid (sp. gr. 1.42)

-

Ethanol (for recrystallization)

Procedure:

-

A solution of 1-nitronaphthalene in concentrated sulfuric acid is prepared in a flask equipped with a stirrer and a cooling bath.

-

The mixture is cooled, and a chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir for several hours.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude dinitronaphthalene isomers.

-

The solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried.

-

Separation of the 1,8-isomer from the 1,5-isomer is achieved by fractional crystallization from hot ethanol. The 1,8-dinitronaphthalene, being more soluble, crystallizes from the mother liquor upon cooling.

Accessing the Diamine: Synthesis of 1,8-Diaminonaphthalene

With a method to obtain 1,8-dinitronaphthalene established, the next logical step was its reduction to the corresponding diamine. This transformation was crucial as 1,8-diaminonaphthalene would become the direct precursor to the first "proton sponge." Early methods for this reduction often employed metal-acid systems.

Quantitative Data for Historical Synthesis of 1,8-Diaminonaphthalene

| Parameter | Value | Reference |

| Starting Material | 1,8-Dinitronaphthalene | Historical chemical literature |

| Reducing Agent | Tin and Hydrochloric Acid | Historical chemical literature |

| Product | 1,8-Diaminonaphthalene | Historical chemical literature |

| Melting Point | 66.5 °C | Historical chemical literature |

Experimental Protocol: Reduction of 1,8-Dinitronaphthalene (Adapted from historical methods)

Materials:

-

1,8-Dinitronaphthalene

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

Procedure:

-

1,8-Dinitronaphthalene is suspended in water in a round-bottom flask fitted with a reflux condenser.

-

Concentrated hydrochloric acid is added, followed by the gradual addition of granulated tin.

-

The mixture is heated under reflux with stirring until the reaction is complete, indicated by the disappearance of the yellow color of the dinitro compound.

-

The reaction mixture is cooled and made strongly alkaline with a sodium hydroxide solution to precipitate the tin salts and liberate the free diamine.

-

The 1,8-diaminonaphthalene is then isolated by steam distillation or extraction with a suitable organic solvent.

-

Further purification can be achieved by recrystallization from water or ethanol.

The Unique World of Peri-Disubstituted Naphthalenes: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of molecular scaffolds is paramount. Peri-disubstituted naphthalenes, a class of aromatic compounds with substituents at the 1 and 8 positions, present a fascinating case study in steric strain, conformational rigidity, and unique photophysical properties. This guide provides an in-depth exploration of their fundamental characteristics, supported by experimental data and methodologies.

The defining feature of peri-disubstituted naphthalenes is the close proximity of the substituents at the C1 and C8 atoms of the naphthalene ring. This spatial arrangement, with an approximate distance of 2.5 Å, is within the van der Waals radius for many atoms, leading to significant steric repulsion.[1] This inherent strain forces the naphthalene core to distort from planarity, influencing the molecule's reactivity, spectroscopic behavior, and potential applications.

Synthesis of Peri-Disubstituted Naphthalenes

The construction of the peri-disubstituted naphthalene framework can be achieved through several synthetic strategies, often starting from readily available naphthalene derivatives.

A common precursor is 1,8-diaminonaphthalene. For instance, diazotization of 1,8-diaminonaphthalene followed by reaction with hydrobromic acid and copper powder yields 1-amino-8-bromonaphthalene.[2] Another versatile starting material is 1,8-naphthalic anhydride, which can be reduced to the corresponding bis(hydroxymethyl) derivative.[3]

Furthermore, direct lithiation of the naphthalene core offers a powerful route. The use of organolithium reagents can facilitate the introduction of a variety of substituents.[1] For example, 1,8-dilithionaphthalene can be generated from 1-bromonaphthalene.[1]

A notable example is the synthesis of 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge," which showcases the unique reactivity of these compounds.[4] Its synthesis involves the reaction of 1,8-diaminonaphthalene with a suitable methylating agent.

Below is a generalized synthetic workflow for obtaining peri-disubstituted naphthalenes.

Structural Characteristics and Steric Effects

The steric clash between peri-substituents is a dominant factor governing the geometry of these molecules. X-ray crystallography studies have provided quantitative insights into the resulting structural distortions. For instance, in 1,8-bis(bromomethyl)naphthalene, the steric repulsion leads to a vertical distortion of the naphthalene ring, with a dihedral angle of 11.0° between the peri-substituents, disrupting the ring's coplanarity.[3] In contrast, 1,8-bis(dibromomethyl)naphthalene exhibits a smaller dihedral angle (8.3°) but an increased horizontal distortion.[3]

These distortions are not merely structural curiosities; they have profound implications for the reactivity of the naphthalene system. The strain can lead to "non-electronic activation" of the aromatic ring.[3]

The logical relationship between steric hindrance and molecular distortion is depicted in the following diagram.

Quantitative Structural Data

The following table summarizes key structural parameters for selected peri-disubstituted naphthalenes, illustrating the impact of substituent size on the naphthalene framework distortion.

| Compound | Dihedral Angle (α) between peri-substituents | Reference |

| 1,8-bis(bromomethyl)naphthalene | 11.0° | [3] |

| 1,8-bis(dibromomethyl)naphthalene | 8.3° | [3] |

Spectroscopic Properties

The unique electronic and steric environment of peri-disubstituted naphthalenes gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for probing the steric interactions in these systems. The chemical shifts of the protons on the naphthalene ring can be indicative of the degree of distortion and electronic effects of the peri-substituents. For example, in a series of 1,8-disubstituted naphthalenes, the downfield shift of ring protons with increasing bromine substitution on the methyl groups suggests lower electron densities on the naphthalene rings.[3]

| Compound | Key 1H NMR Signals (ppm) | Solvent | Reference |

| 1,8-dimethylnaphthalene | 2.92 (s, 6H, CH3), 7.24-7.66 (m, 6H, Ar-H) | CDCl3 | [5] |

| 1,8-bis(dimethylamino)naphthalene | 2.85 (s, 12H, N(CH3)2), 7.10-7.45 (m, 6H, Ar-H) | - | [4] |

Fluorescence Spectroscopy

Many peri-disubstituted naphthalenes, particularly 1,8-naphthalimide derivatives, exhibit interesting fluorescence properties.[6] These compounds often display a large Stokes shift and their emission characteristics can be highly sensitive to the solvent environment (solvatochromism).[7] The photophysical properties are governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting naphthalimide core.

The workflow for investigating the photophysical properties of these compounds is outlined below.

Quantitative Photophysical Data

The following table presents selected photophysical data for representative 1,8-naphthalimide derivatives.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |

| 4-phenyl-1,8-naphthalimide | ~345 | Varies with solvent | - | Chloroform, DMSO, Methanol, Ethanol | [8] |

| 4-substituted 1,8-naphthalimides (anion forms) | Red-shifted | Red-shifted | - | - | [7] |

Experimental Protocols

General Procedure for Suzuki Coupling in the Synthesis of 4-Aryl-1,8-naphthalimides

This protocol is adapted from the synthesis of 4-phenyl-1,8-naphthalimide.[8]

-

Imidation: 4-Bromo-1,8-naphthalic anhydride is reacted with the desired amine (e.g., methoxyethylamine) under microwave heating to form the corresponding N-substituted 4-bromo-1,8-naphthalimide.

-

Suzuki Coupling: The resulting 4-bromo-1,8-naphthalimide is then subjected to a Suzuki coupling reaction with an appropriate boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base, also under microwave irradiation.

-

Purification: The crude product is purified by column chromatography to yield the desired 4-aryl-N-substituted-1,8-naphthalimide.

General Method for X-ray Crystallography

The following is a generalized methodology for the structural analysis of peri-disubstituted naphthalenes by single-crystal X-ray diffraction.[9]

-

Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a saturated solution of the compound.

-

Data Collection: A selected crystal is mounted on a diffractometer and cooled to low temperature (typically 100 K). Diffraction data are collected by rotating the crystal in an X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed using specialized software to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Applications in Drug Development

The rigid naphthalene scaffold and the diverse functionalities that can be introduced at the peri-positions make these compounds attractive for medicinal chemistry. 1,8-naphthalimide derivatives, in particular, have been extensively investigated for their potential as anticancer agents.[6] Their planar structure allows them to intercalate into DNA, and their unique photophysical properties can be exploited for fluorescent cellular imaging.[6]

For example, certain 1,8-naphthalimide derivatives linked to a 1,2,3-triazole moiety have been synthesized and evaluated for their antitumor activity.[10] The mechanism of action often involves DNA binding and the induction of apoptosis.

Furthermore, the "proton sponge" characteristics of compounds like 1,8-bis(dimethylamino)naphthalene, arising from their high basicity and low nucleophilicity, make them valuable as non-nucleophilic bases in organic synthesis, which is a crucial aspect of drug development processes.[4][11] The unique conformational constraints of peri-substituted naphthalenes have also been explored in the development of glutathione peroxidase mimics for therapeutic applications.[12]

References

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 5. 1,8-DIMETHYLNAPHTHALENE(569-41-5) 1H NMR spectrum [chemicalbook.com]

- 6. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: The Use of 1,8-Disubstituted Naphthalenes as Non-Nucleophilic Bases

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of 1,8-dimethoxynaphthalene and its suitability as a non-nucleophilic base. Due to its limited basicity, this report also presents a comprehensive guide to a structurally related and highly effective alternative, 1,8-bis(dimethylamino)naphthalene, commercially known as Proton Sponge®.

Part 1: Evaluation of 1,8-Dimethoxynaphthalene as a Non-Nucleophilic Base

Extensive research indicates that 1,8-dimethoxynaphthalene is not commonly employed as a non-nucleophilic base in organic synthesis. The primary reason for this lies in the fundamental chemical properties of the methoxy functional group. The oxygen atoms in the methoxy groups are significantly less basic than the nitrogen atoms in analogous amine compounds. Ethers, such as 1,8-dimethoxynaphthalene, are generally considered weak bases, with the lone pairs on the oxygen atom being less available for protonation compared to the lone pairs on nitrogen in amines.[1][2][3] Consequently, 1,8-dimethoxynaphthalene lacks the sufficient basic strength required for most applications demanding a non-nucleophilic base.

In contrast, the defining characteristic of a potent non-nucleophilic base is a combination of high basicity and significant steric hindrance around the basic center, which prevents it from participating in nucleophilic substitution reactions. While the 1,8-disubstituted naphthalene scaffold provides steric bulk, the inherent low basicity of the ether functionalities in 1,8-dimethoxynaphthalene renders it ineffective for this purpose.

Part 2: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) as a Superior Alternative

A highly effective and widely used non-nucleophilic base with the same 1,8-disubstituted naphthalene framework is 1,8-bis(dimethylamino)naphthalene.[4][5][6] This compound, often referred to by its trade name Proton Sponge®, exhibits exceptionally high basicity due to the unique electronic and steric interactions between the two dimethylamino groups held in close proximity.[5][6]

The remarkable basicity of 1,8-bis(dimethylamino)naphthalene arises from the relief of steric strain upon protonation. In the free base, the lone pairs of the two nitrogen atoms are forced into close proximity, leading to significant electrostatic repulsion. Upon protonation, the proton is captured and held in a strong intramolecular hydrogen bond between the two nitrogen atoms, alleviating this repulsion and stabilizing the conjugate acid.[5][7] This structural feature also creates substantial steric hindrance around the nitrogen atoms, making it a very poor nucleophile.[4][5]

Diagram: Mechanism of Proton Sequestration by 1,8-Bis(dimethylamino)naphthalene

Caption: Protonation of 1,8-bis(dimethylamino)naphthalene relieves steric strain.

The following table summarizes key quantitative data for 1,8-bis(dimethylamino)naphthalene, highlighting its strong basicity.

| Property | Value | Reference |

| pKa of Conjugate Acid (in water) | 12.1 - 12.34 | [5][6][8] |

| pKa of Conjugate Acid (in acetonitrile) | 18.62 | [5] |

| Appearance | White to pale brownish-pink crystalline powder | [6] |

| Molecular Weight | 214.31 g/mol | [6] |

| Melting Point | 49-51 °C | [6] |

1,8-Bis(dimethylamino)naphthalene is a versatile reagent in organic synthesis, particularly in reactions that are sensitive to nucleophilic attack or require a strong, non-nucleophilic proton scavenger. Key applications include:

-

Dehydrohalogenation Reactions: Efficiently removes HX from alkyl halides to form alkenes.[4]

-

Enolate Formation: Promotes the formation of enolates from ketones and esters without competing nucleophilic addition to the carbonyl group.

-

Catalysis: Acts as a catalyst or co-catalyst in various organic transformations.[4]

-

Stabilization of Cations: Its high basicity allows it to deprotonate even weak carbon acids, and the resulting conjugate acid is a stable, non-reactive cation.

Diagram: Experimental Workflow for a Dehydrohalogenation Reaction

Caption: General workflow for a dehydrohalogenation reaction using a proton sponge.

Protocol 1: General Procedure for Dehydrohalogenation

This protocol describes a general method for the dehydrohalogenation of an alkyl halide using 1,8-bis(dimethylamino)naphthalene.

Materials:

-

Alkyl halide (1.0 eq)

-

1,8-Bis(dimethylamino)naphthalene (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Toluene, THF, Acetonitrile)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

-

Add 1,8-bis(dimethylamino)naphthalene to the solution.

-

Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the protonated base.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the desired alkene.

Protocol 2: Synthesis of 1,8-Bis(dimethylamino)naphthalene

This compound can be prepared by the methylation of 1,8-diaminonaphthalene.[5]

Materials:

-

1,8-Diaminonaphthalene (1.0 eq)

-

Dimethyl sulfate or Iodomethane (excess)

-

A suitable base (e.g., NaH)

-

Anhydrous aprotic solvent (e.g., THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend 1,8-diaminonaphthalene in the anhydrous solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Slowly add the methylating agent to the suspension.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product, often by distillation under reduced pressure or chromatography, to yield 1,8-bis(dimethylamino)naphthalene.[8]

Safety Precautions: 1,8-Bis(dimethylamino)naphthalene is an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses). Methylating agents like dimethyl sulfate are toxic and carcinogenic; handle with extreme caution in a well-ventilated fume hood.

References

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. sarthaks.com [sarthaks.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. youtube.com [youtube.com]

- 8. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]

Applications of 1,8-Dimethoxynaphthalene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,8-dimethoxynaphthalene in organic synthesis. The primary focus is on its application as a key starting material in the regioselective synthesis of substituted naphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.

Application Notes

1,8-Dimethoxynaphthalene serves as a valuable precursor for the synthesis of functionalized 1,8-dihydroxynaphthalene derivatives. The methoxy groups at the 1 and 8 positions play a crucial role in directing the regioselectivity of electrophilic substitution reactions and can be readily converted to hydroxyl groups, providing access to a class of compounds with diverse biological and chemical properties.

A significant application of 1,8-dimethoxynaphthalene is in Directed Ortho-Metalation (DoM) reactions. The methoxy groups act as effective directing groups, facilitating the deprotonation of the adjacent ortho positions (2 and 7) by strong organolithium bases. This regioselective lithiation allows for the introduction of various electrophiles, leading to the formation of 2- and/or 7-substituted 1,8-dimethoxynaphthalene derivatives with high precision. This method offers a convergent and potentially shorter synthetic route compared to classical multi-step approaches.[1]

Following functionalization, the methoxy groups of 1,8-dimethoxynaphthalene can be cleaved to yield the corresponding 1,8-dihydroxynaphthalene derivatives. This deprotection step is critical for accessing the final target molecules, which often exhibit important biological activities or serve as ligands in coordination chemistry.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative metrics for two synthetic routes to 1,8-dihydroxy-3-methylnaphthalene, highlighting the advantages of the Directed Ortho-Metalation approach starting from 1,8-dimethoxynaphthalene.

| Parameter | Method 1: Perkin Reaction & Cyclization | Method 2: Directed Ortho-Metalation |

| Starting Materials | 2,5-Dimethoxybenzaldehyde, Propionic Anhydride | 1,8-Dimethoxynaphthalene |

| Key Reagents | Sodium Propionate, Red Phosphorus, HI | n-BuLi, TMEDA, DMF, Triethylsilane, TFA |

| Number of Synthetic Steps | 5 | 4 |

| Estimated Overall Yield | 25-35% | 30-40% |

| Reproducibility | High | High (requires anhydrous conditions) |

| Purification Methods | Crystallization, Column Chromatography | Column Chromatography |

| Scalability | Good | Moderate to Good |

This data is compiled from comparative analyses of synthetic routes.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-1,8-dimethoxynaphthalene via Directed Ortho-Metalation

This protocol describes the regioselective formylation of 1,8-dimethoxynaphthalene at the 2-position using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by quenching with N,N-dimethylformamide (DMF).

Materials:

-

1,8-Dimethoxynaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,8-dimethoxynaphthalene (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Add TMEDA (1.2 eq) to the solution.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-formyl-1,8-dimethoxynaphthalene.

Protocol 2: Demethylation of 2-substituted-1,8-dimethoxynaphthalene

This protocol describes a general procedure for the cleavage of the methyl ethers of a 2-substituted-1,8-dimethoxynaphthalene derivative using boron tribromide (BBr₃).

Materials:

-

2-substituted-1,8-dimethoxynaphthalene

-

Anhydrous dichloromethane (DCM)

-

Boron tribromide (BBr₃) solution in DCM

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2-substituted-1,8-dimethoxynaphthalene (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ (2.5 eq) in DCM dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-1,8-dihydroxynaphthalene.

Mandatory Visualization

References

The Untapped Potential of 1,8-Dimethoxynaphthalene in Organometallic Chemistry: An Analog-Based Perspective

While direct applications of 1,8-dimethoxynaphthalene as a primary ligand in organometallic chemistry are not extensively documented in scientific literature, its structural framework is a key component in a variety of well-established ligand systems. The naphthalene backbone, with substituents at the 1 and 8 positions, offers a rigid scaffold that is ideal for creating chelating ligands with specific bite angles and electronic properties. This report explores the applications and methodologies of analogous 1,8-disubstituted naphthalene ligands to infer the potential roles and characteristics of 1,8-dimethoxynaphthalene in organometallic complexes.

Application Notes

The primary utility of the 1,8-disubstituted naphthalene scaffold lies in its ability to position donor atoms for effective chelation to a metal center. The nature of these donor atoms dictates the properties and applications of the resulting organometallic complexes.

1. Diphosphine Ligands for Catalysis:

The 1,8-dimethylnaphthalene backbone has been successfully functionalized to create diphosphine ligands, such as 1,8-bis(diphenylphosphinomethyl)naphthalene.[1] These ligands form stable complexes with transition metals like palladium and platinum.[1] The geometry enforced by the naphthalene scaffold influences the catalytic activity of the metal center, making these complexes suitable for various cross-coupling reactions. The electronic properties of the phosphine groups can be tuned to modulate the reactivity of the metal complex.

2. Dichalcogenide Ligands and their Metal Complexes:

Naphthalene-1,8-dichalcogenides (sulfur or selenium) are another important class of ligands derived from this scaffold. They readily form complexes with platinum group metals.[2] The resulting metallacycles exhibit interesting structural features, with the naphthalene ring often being significantly distorted from planarity to accommodate the coordination geometry of the metal.[2] These complexes are of interest for their potential in materials science and as models for biological systems.

3. η4-Coordination of the Naphthalene Ring:

In some cases, the naphthalene ring itself can act as a ligand. For instance, (η4-methylnaphthalene)iron(0) complexes have been synthesized and characterized.[3] In these complexes, the iron atom is coordinated to four carbon atoms of one of the naphthalene rings. This mode of coordination suggests a potential, though not yet reported, role for 1,8-dimethoxynaphthalene as a π-ligand. The electron-donating methoxy groups could influence the stability and reactivity of such a complex.

Experimental Protocols

The following protocols are based on methodologies reported for analogous 1,8-disubstituted naphthalene ligands and can be adapted for exploratory synthesis with 1,8-dimethoxynaphthalene.

Protocol 1: Synthesis of a Diphosphine Ligand Precursor from 1,8-Dimethylnaphthalene

This protocol outlines the initial steps to functionalize the methyl groups of 1,8-dimethylnaphthalene, which is a common precursor for creating diphosphine ligands.

-

Materials: 1,8-dimethylnaphthalene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride.

-

Procedure:

-

A solution of 1,8-dimethylnaphthalene and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

-